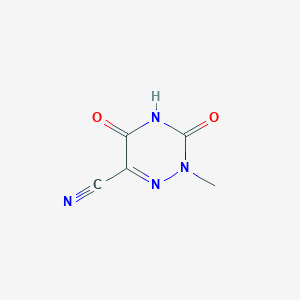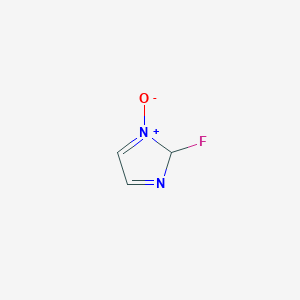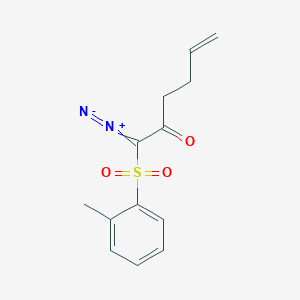
4(3H)-Quinazolinone, 3,3'-ethylenebis(2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) is a nitrogen-containing heterocyclic compound. Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinazolinone core with ethylene and methyl substituents, making it a unique and valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. Common reagents include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reaction . Reaction conditions often involve heating under reflux to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with similar biological activities.
Quinoxaline: Known for its antimicrobial and anticancer properties.
Cinnoline: Exhibits various pharmacological activities
Uniqueness
4(3H)-Quinazolinone, 3,3’-ethylenebis(2-methyl-) stands out due to its unique substitution pattern, which enhances its biological activity and makes it a valuable compound for drug discovery and development .
Propiedades
Número CAS |
2519-64-4 |
|---|---|
Fórmula molecular |
C20H18N4O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-methyl-3-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C20H18N4O2/c1-13-21-17-9-5-3-7-15(17)19(25)23(13)11-12-24-14(2)22-18-10-6-4-8-16(18)20(24)26/h3-10H,11-12H2,1-2H3 |
Clave InChI |
ZPUCKESSNXQKLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1CCN3C(=NC4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)

